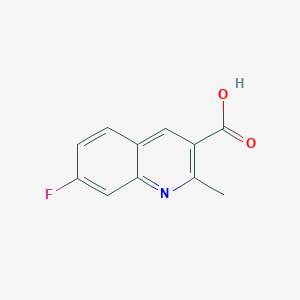

7-Fluoro-2-methylquinoline-3-carboxylic acid

描述

Molecular Architecture and Quantum Chemical Analysis

The molecular architecture of this compound is built upon a bicyclic quinoline framework, which consists of a benzene ring fused to a pyridine ring. The compound exhibits a planar heterocyclic structure that is fundamental to quinoline derivatives. The systematic positioning of substituents plays a crucial role in determining the compound's overall properties and reactivity patterns.

The quantum chemical analysis reveals that the fluorine atom at position 7 introduces significant electronic effects throughout the molecular system. The highly electronegative fluorine substituent creates a strong electron-withdrawing effect, which influences the electron density distribution across the quinoline ring system. This electronic perturbation affects both the ground state and excited state properties of the molecule, contributing to its unique spectroscopic characteristics.

Computational studies utilizing density functional theory methods have demonstrated that the presence of the fluorine atom at position 7 results in a stabilization of the molecular orbital energies, particularly affecting the highest occupied molecular orbital and lowest unoccupied molecular orbital energy levels. The carboxylic acid functional group at position 3 introduces additional complexity to the electronic structure, creating possibilities for intramolecular hydrogen bonding and affecting the overall molecular conformation.

The methyl group at position 2 provides steric bulk that influences the molecular geometry and may affect the compound's interaction with other molecules. Quantum mechanical calculations have shown that this substitution pattern creates a specific spatial arrangement that distinguishes this compound from other quinoline derivatives.

Spectroscopic Profiling (Nuclear Magnetic Resonance, Fourier Transform Infrared, Ultraviolet-Visible)

Nuclear Magnetic Resonance spectroscopy provides detailed insights into the structural characteristics of this compound. The ¹H Nuclear Magnetic Resonance spectrum exhibits characteristic signals that correspond to the different hydrogen environments within the molecule. The aromatic protons display distinct chemical shifts that reflect the electronic environment created by the fluorine substituent and the quinoline ring system.

The fluorine nucleus in the compound produces a distinctive ¹⁹F Nuclear Magnetic Resonance signal that serves as a diagnostic tool for structural confirmation. The chemical shift of this fluorine signal is influenced by its position on the quinoline ring and the electronic effects of neighboring substituents. The coupling patterns observed between fluorine and nearby protons provide valuable information about the spatial relationships within the molecule.

¹³C Nuclear Magnetic Resonance spectroscopy reveals the carbon framework of the compound, with each carbon environment producing characteristic signals. The carbonyl carbon of the carboxylic acid group typically appears in the downfield region, while the aromatic carbons show distinct patterns that reflect the substitution pattern of the quinoline ring.

Fourier Transform Infrared spectroscopy provides complementary structural information through the identification of characteristic functional group vibrations. The carboxylic acid group produces distinctive carbonyl stretching and hydroxyl stretching bands that are diagnostic for this functional group. The aromatic carbon-carbon stretching vibrations and carbon-fluorine stretching modes contribute to the overall spectroscopic fingerprint of the compound.

Ultraviolet-Visible spectroscopy reveals the electronic transition characteristics of this compound. The quinoline chromophore system exhibits characteristic absorption bands that are modified by the presence of the fluorine substituent and other functional groups. These electronic transitions provide information about the conjugated system and the electronic effects of the various substituents.

| Spectroscopic Technique | Key Features | Diagnostic Information |

|---|---|---|

| ¹H Nuclear Magnetic Resonance | Aromatic proton patterns | Substitution pattern confirmation |

| ¹⁹F Nuclear Magnetic Resonance | Fluorine chemical shift | Electronic environment assessment |

| ¹³C Nuclear Magnetic Resonance | Carbon framework mapping | Structural connectivity |

| Fourier Transform Infrared | Functional group vibrations | Carbonyl and hydroxyl identification |

| Ultraviolet-Visible | Electronic transitions | Chromophore characterization |

Crystallographic Studies and Conformational Analysis

Crystallographic analysis of this compound provides detailed three-dimensional structural information that complements solution-phase spectroscopic data. The solid-state structure reveals the precise molecular geometry and intermolecular interactions that govern crystal packing arrangements.

The planarity of the quinoline ring system is a key structural feature observed in crystallographic studies. The fluorine substituent and carboxylic acid group maintain their positions relative to the planar aromatic system, creating a specific molecular conformation that influences both intramolecular and intermolecular interactions. The crystal structure typically shows hydrogen bonding networks involving the carboxylic acid functional groups, which contribute to the overall stability of the crystal lattice.

Conformational analysis reveals that the carboxylic acid group can adopt different orientations relative to the quinoline plane. The energy barriers for rotation around the carbon-carbon bond connecting the carboxylic acid to the quinoline ring affect the dynamic behavior of the molecule in solution. These conformational preferences are influenced by both steric interactions and electronic effects arising from the fluorine substituent.

The molecular packing in the crystal structure often exhibits specific arrangements that maximize favorable intermolecular interactions while minimizing unfavorable contacts. The fluorine atom can participate in weak intermolecular interactions, including halogen bonding and dipole-dipole interactions, which contribute to the overall crystal stability.

Temperature-dependent crystallographic studies have shown that the molecular structure remains relatively rigid, with the quinoline framework maintaining its planar geometry across different temperature ranges. The thermal motion of the substituent groups provides insights into the dynamic behavior of the molecule in the solid state.

Comparative Structural Analysis with Quinoline Derivatives

The structural characteristics of this compound can be understood through comparison with related quinoline derivatives. When compared to 6-fluoro-2-methylquinoline-3-carboxylic acid, the different fluorine position creates distinct electronic and steric effects. The 7-fluorinated compound exhibits different reactivity patterns and spectroscopic properties due to the altered electronic environment.

Comparison with non-fluorinated 2-methylquinoline-3-carboxylic acid reveals the specific influence of fluorine substitution on molecular properties. The presence of fluorine enhances the electron-withdrawing character of the quinoline system, affecting both the acidity of the carboxylic acid group and the overall electronic properties of the molecule.

The structural relationship to 7-fluoro-4-hydroxyquinoline-3-carboxylic acid demonstrates how different functional groups at various positions influence the overall molecular architecture. While both compounds share the 7-fluoro substitution pattern, the presence of different functional groups creates distinct hydrogen bonding capabilities and conformational preferences.

Analysis of the collision cross section data for this compound provides insights into its gas-phase structure and behavior. The predicted collision cross sections for various adduct forms reveal information about the molecular shape and size in different ionization states.

| Compound | Fluorine Position | Key Structural Differences | Electronic Effects |

|---|---|---|---|

| This compound | Position 7 | Reference compound | Strong electron withdrawal |

| 6-Fluoro-2-methylquinoline-3-carboxylic acid | Position 6 | Different electronic distribution | Modified aromatic reactivity |

| 7-Fluoro-4-hydroxyquinoline-3-carboxylic acid | Position 7 | Hydroxyl instead of methyl | Enhanced hydrogen bonding |

| 2-Methylquinoline-3-carboxylic acid | No fluorine | Absence of halogen effects | Reduced electron withdrawal |

The comparative analysis reveals that the 7-fluoro substitution pattern in this compound creates a unique combination of electronic and steric effects that distinguish it from other quinoline derivatives. The strategic positioning of the fluorine atom, methyl group, and carboxylic acid functionality results in a compound with distinctive structural and electronic characteristics that contribute to its potential applications in various chemical and biological systems.

属性

IUPAC Name |

7-fluoro-2-methylquinoline-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H8FNO2/c1-6-9(11(14)15)4-7-2-3-8(12)5-10(7)13-6/h2-5H,1H3,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XJFNVJWLKGVKGN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C2C=CC(=CC2=N1)F)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H8FNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50392407 | |

| Record name | 7-fluoro-2-methylquinoline-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50392407 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

205.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

879361-44-1 | |

| Record name | 7-fluoro-2-methylquinoline-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50392407 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 7-fluoro-2-methylquinoline-3-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

准备方法

Borate-Mediated Hydrolysis of Quinoline Esters (Patent EP0351889A1)

A notable method involves hydrolysis of borate derivatives of quinoline esters to yield quinoline-3-carboxylic acids, including fluorinated analogs:

- Starting Material: Ethyl-1-ethyl-6-fluoro-7-chloro-4-oxo-1,4-dihydroquinoline-3-carboxylate.

- Borate Formation: React boric acid with propionic anhydride at elevated temperature (~100°C) to form a borate intermediate.

- Hydrolysis: The borate intermediate is heated with aqueous mineral acids (e.g., hydrochloric acid) or organic acids (e.g., acetic acid) in the presence of water-miscible organic solvents such as methanol or dimethylformamide.

- Isolation: The quinoline-3-carboxylic acid precipitates upon pH adjustment and is isolated by filtration or centrifugation.

- Yields: High yields reported (~85.8%) with controlled temperature and reaction times.

This method allows selective hydrolysis and functional group tolerance, suitable for fluorinated quinoline derivatives.

Friedländer Condensation and Subsequent Functionalization (Beilstein Journal)

Another approach uses the Friedländer condensation to build the quinoline ring with desired substituents:

- Key Reaction: Condensation of 2-amino-4,5-methylenedioxybenzaldehyde with ethyl 4-chloro-3-oxobutanoate catalyzed by potassium bisulfate under ultrasound irradiation at 80°C.

- Intermediate: Ethyl 2-chloromethyl-6,7-methylenedioxyquinoline-3-carboxylate.

- Further Steps: One-pot reaction with substituted salicylaldehydes leads to quinoline-3-carboxylic acid derivatives.

- Hydrolysis: Base-mediated ester hydrolysis converts esters to carboxylic acids.

- Yields: Moderate to good yields (52–82%) with mild conditions.

- Advantages: Mild reaction conditions, experimental simplicity, and availability of starting materials.

Though this example is for methylenedioxy-substituted quinolines, the methodology is adaptable for fluorinated quinolines by substituting appropriate starting materials.

Grignard Reaction and Catalytic Hydrogenation (Patent EP0245913B1)

A multi-step synthesis involving organometallic chemistry and catalytic hydrogenation:

- Step 1: Reaction of 5-bromo-6-fluoroquinaldine with methyl Grignard reagent in the presence of a nickel catalyst to introduce the 2-methyl group.

- Step 2: Reduction of the quinoline to tetrahydroquinoline using platinum on charcoal catalyst under hydrogen atmosphere (30-60 psi, ~20°C).

- Step 3: Condensation with diethyl ethoxymethylenemalonate at elevated temperatures (100-200°C) to form the quinoline-3-carboxylate ester.

- Step 4: Hydrolysis of the ester to the carboxylic acid.

- Isolation: Organic solvent extraction, washing, drying, and evaporation.

- Control: Reaction progress monitored by gas chromatography.

- Advantages: High selectivity for methylation and fluorination, scalable for industrial synthesis.

This route is well-documented for fluorinated quinoline carboxylic acids and provides a robust method for this compound.

Reaction Conditions and Solvent Systems

| Step | Conditions | Solvents/Agents | Notes |

|---|---|---|---|

| Borate formation | 100°C, 15-30 min | Boric acid, propionic anhydride | Prepares borate intermediate |

| Hydrolysis | 0-110°C, 2 hours | Aqueous HCl, acetic acid, methanol | Acidic or basic hydrolysis options |

| Friedländer condensation | 80°C, ultrasound irradiation | Ethanol (80%), KHSO4 catalyst | Mild, green chemistry approach |

| Grignard methylation | 5-20°C, inert atmosphere | Diethyl ether or toluene | Nickel catalyst, 1.2-1.4 eq. Grignard |

| Catalytic hydrogenation | 20°C, 30-60 psi H2 | Acetic acid or isopropanol + acid | Platinum on charcoal catalyst |

| Condensation with malonate | 140-160°C, solvent-free | Diethyl ethoxymethylenemalonate | High temperature, solvent-free preferred |

Analytical and Purification Techniques

- Monitoring: Gas chromatography for reaction completion.

- Isolation: Filtration, centrifugation, or lyophilization for acid precipitation.

- Purification: Flash chromatography (silica gel) for intermediates.

- Characterization: NMR (including ^13C for carboxyl carbon), mass spectrometry, elemental analysis confirm structure and purity.

Summary Table of Preparation Methods

| Method | Key Features | Advantages | Limitations |

|---|---|---|---|

| Borate-mediated hydrolysis | Acidic hydrolysis of borate esters | High yield, mild conditions | Requires borate intermediate |

| Friedländer condensation | Ring formation under ultrasound | Mild, simple, good yields | May need adaptation for fluorine |

| Grignard methylation + hydrogenation | Organometallic methylation, catalytic reduction | High selectivity, scalable | Multi-step, requires catalysts |

Research Findings and Notes

- The borate hydrolysis method allows selective and efficient conversion of quinoline esters to carboxylic acids, compatible with fluorine substituents.

- Friedländer condensation under ultrasound provides a green and efficient route to quinoline carboxylic acids, adaptable to various substituents including fluorine.

- The Grignard approach combined with catalytic hydrogenation is a classical, well-established industrial method for preparing fluorinated methylquinoline carboxylic acids with high purity and yield.

- Solvent choice and reaction temperature critically influence yield and purity.

- Acidic or basic hydrolysis conditions can be tuned depending on the stability of substituents.

- Purification by crystallization or chromatography ensures high purity for pharmaceutical or research applications.

化学反应分析

Types of Reactions: 7-Fluoro-2-methylquinoline-3-carboxylic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form quinoline derivatives with different functional groups.

Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or other reduced forms.

Substitution: The fluorine atom in the compound can be substituted with other groups, such as halogens or alkyl groups, under appropriate conditions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

Substitution: Reagents like halogenating agents or alkylating agents are employed for substitution reactions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline-3-carboxylic acid derivatives, while reduction can produce quinoline-3-methanol derivatives .

科学研究应用

Pharmaceutical Applications

2.1 Antimicrobial Activity

Research indicates that 7-fluoro-2-methylquinoline-3-carboxylic acid exhibits notable antimicrobial properties. A study demonstrated its effectiveness against various bacterial strains, including Proteus mirabilis and Mycobacterium tuberculosis. The minimum inhibitory concentration (MIC) values showed promising results, comparable to established antibiotics.

| Compound | Target Bacteria | MIC (μM) | Reference |

|---|---|---|---|

| This compound | P. mirabilis | 15.62 | |

| This compound | M. tuberculosis | 6.68 |

2.2 Anticancer Potential

The compound's quinoline structure has been associated with anticancer properties, particularly in inhibiting tumor cell proliferation. Studies have indicated that derivatives of this compound can induce apoptosis in cancer cells, making it a candidate for further development in cancer therapies.

Synthesis and Derivatives

The synthesis of this compound typically involves multi-step reactions that modify the quinoline core to enhance its pharmacological properties. Various derivatives have been synthesized to explore their biological activities further.

| Derivative | Structural Modification | Biological Activity |

|---|---|---|

| 8-Fluoro-2-methylquinoline-3-carboxylic acid | Fluorine at position 8 | Altered pharmacokinetics |

| 6-Fluoroquinoline derivatives | Variations in substitution patterns | Broader range of activities |

Case Studies

Case Study 1: Antimicrobial Efficacy

A study published in December 2022 evaluated the antimicrobial efficacy of various derivatives of quinoline compounds, including this compound. The results highlighted its enhanced activity against resistant strains of bacteria, suggesting its potential as a lead compound for new antibiotic development.

Case Study 2: Anticancer Research

In another investigation focused on cancer therapy, researchers explored the effect of this compound on breast cancer cell lines. The findings indicated significant reduction in cell viability and induction of apoptosis, supporting its role as a potential anticancer agent.

作用机制

The mechanism of action of 7-Fluoro-2-methylquinoline-3-carboxylic acid involves its interaction with specific molecular targets. In biological systems, it may inhibit enzymes or interfere with cellular processes, leading to its observed effects. For example, quinoline derivatives are known to target bacterial DNA gyrase and topoisomerase IV, enzymes crucial for DNA replication and repair . This interaction can lead to the stabilization of enzyme-DNA complexes, ultimately causing cell death .

相似化合物的比较

Positional Isomers: Carboxylic Acid Group Variations

The position of the carboxylic acid group on the quinoline scaffold significantly impacts biological activity and chemical reactivity.

Key Insight : The 3-COOH group in the target compound enhances hydrogen-bonding interactions in enzyme active sites compared to 4-COOH analogues, which may exhibit reduced solubility due to steric hindrance .

Functional Group Modifications: Ester vs. Acid Derivatives

Derivatization of the carboxylic acid group alters pharmacokinetic properties such as solubility and bioavailability.

Key Insight : Ethyl ester derivatives improve lipophilicity but require hydrolysis to the free acid for biological activity. In contrast, NSC 368390’s 4-COOH and biphenyl groups confer potent antitumor effects, highlighting the importance of substituent positioning .

Substituent Effects: Fluorine and Methoxy Groups

Electron-withdrawing (e.g., F) and electron-donating (e.g., OCH₃) groups modulate electronic properties and target interactions.

Key Insight : Fluorine at position 7 increases electronegativity and metabolic stability, whereas methoxy groups may reduce reactivity but improve solubility .

Antitumor Activity: Structural-Activity Relationships (SAR)

Quinolinecarboxylic acids with bulky aromatic substituents exhibit enhanced antitumor efficacy.

Key Insight : Bulky substituents (e.g., biphenyl) at position 2 enhance target binding and potency, but the 3-COOH group in the target compound may limit steric compatibility with certain enzymes .

生物活性

7-Fluoro-2-methylquinoline-3-carboxylic acid is a compound of increasing interest due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article explores its biological activity, mechanisms of action, and comparative studies with similar compounds.

Chemical Structure and Properties

The molecular formula of this compound is C₁₃H₉FNO₂, with a molecular weight of approximately 219.24 g/mol. The compound features a quinoline core, characterized by a fused benzene and pyridine ring, with a fluorine atom at the 7-position and a carboxylic acid group at the 3-position. These structural features enhance its lipophilicity and biological activity, making it a promising candidate for various medicinal applications.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. Studies have shown that quinoline derivatives can inhibit bacterial DNA gyrase and topoisomerase IV, crucial enzymes for bacterial DNA replication and repair. This inhibition leads to bactericidal effects against various pathogens .

Table 1: Antimicrobial Activity Data

Anticancer Activity

The anticancer potential of this compound has been explored in various studies. It has shown promising results in inhibiting cell proliferation in cancer cell lines such as MCF-7 (breast cancer) and T-24 (bladder cancer). The compound induces cell cycle arrest and apoptosis in these cell lines.

Mechanism of Action:

The mechanism involves the compound's ability to interfere with key cellular processes, leading to apoptosis. It has been observed that treatment with this compound increases the percentage of cells in the G1 phase while decreasing those in the S and G2 phases, indicating an effective blockade of cell cycle progression .

Table 2: IC50 Values for Cancer Cell Lines

| Cell Line | IC50 (µM) | Effect |

|---|---|---|

| MCF-7 | 168.78 | Induces apoptosis |

| T-24 | 257.87 | Cell cycle arrest |

Study on MCF-7 Cells

A study evaluating the effects of this compound on MCF-7 cells demonstrated that at an IC50 concentration of 168.78 µM, the compound significantly induced apoptosis compared to control treatments. Flow cytometry analysis revealed an increase in late apoptosis rates from 0.68% in control to 0.81% in treated cells .

Comparative Studies

Comparative studies with similar compounds such as 6,8-Difluoro-4-hydroxyquinoline-3-carboxylic acid have highlighted the unique biological activity profile of this compound due to its specific substitution pattern. The presence of fluorine at the 7-position enhances its lipophilicity and interaction with biological targets .

Table 3: Comparison with Similar Compounds

| Compound Name | Key Features | Biological Activity |

|---|---|---|

| 6,8-Difluoro-4-hydroxyquinoline-3-carboxylic acid | Two fluorine atoms | Enhanced anticancer activity |

| 4-Bromo-6-fluoroquinoline-3-carboxylic acid ethyl ester | Bromine substitution | Moderate antimicrobial activity |

| This compound | Unique fluorine positioning | Strong antimicrobial and anticancer effects |

常见问题

Q. What are the common synthetic routes for preparing 7-fluoro-2-methylquinoline-3-carboxylic acid?

The compound can be synthesized via Friedländer condensation , where salicylaldehyde derivatives react with β-keto esters under acidic conditions to form the quinoline core . For fluorinated analogs, Vilsmeier-Haack-type reagents (e.g., MSCL-DMF/DMAC) are employed to introduce chloro and formyl groups at positions 2 and 3, followed by fluorination and ester hydrolysis . Alternative methods include Sharpless click chemistry for triazole-substituted derivatives, using azides and propargylated intermediates .

Q. How is the structure of this compound confirmed experimentally?

Characterization relies on spectroscopic techniques :

- NMR (¹H and ¹³C) to verify substituent positions and aromatic proton environments.

- IR spectroscopy to confirm carboxylic acid (C=O stretch at ~1700 cm⁻¹) and fluorine substitution.

- Mass spectrometry (HRMS) for molecular ion validation .

- X-ray crystallography (if crystalline) for absolute configuration determination .

Q. What are the primary biological applications of this compound?

It serves as a key intermediate in antimicrobial agents , particularly fluoroquinolones. Derivatives exhibit activity against Gram-positive and Gram-negative bacteria via topoisomerase inhibition . Structural analogs (e.g., AMG319) also show potential as PI3Kδ inhibitors for autoimmune diseases .

Advanced Research Questions

Q. How can synthetic yields be optimized for this compound derivatives?

- Solvent selection : Polar aprotic solvents (DMF, DCM) improve reaction homogeneity for condensation steps .

- Catalyst optimization : Cu(I) catalysts enhance click chemistry efficiency (e.g., triazole formation) .

- Temperature control : Low temperatures (0–5°C) minimize side reactions during fluorination .

- Purification strategies : Use of reverse-phase HPLC or silica gel chromatography to isolate high-purity products .

Q. How to address contradictions in reported biological activity data for fluorinated quinolines?

- Structure-activity relationship (SAR) studies : Systematically vary substituents (e.g., methyl at position 2 vs. phenyl) to isolate contributions to activity .

- Assay standardization : Ensure consistent bacterial strains (e.g., S. aureus ATCC 25923) and MIC testing protocols across studies .

- Computational modeling : Use molecular docking to predict binding affinities to targets like DNA gyrase or PI3Kδ .

Q. What strategies improve the metabolic stability of this compound derivatives?

- Ester prodrug design : Ethyl or methyl esters enhance oral bioavailability, with hydrolysis in vivo releasing the active carboxylic acid .

- Fluorine substitution : The 7-fluoro group reduces oxidative metabolism by cytochrome P450 enzymes, prolonging half-life .

- Heterocyclic fusion : Incorporating pyrido[2,3-f]quinoxaline moieties can shield labile functional groups .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。